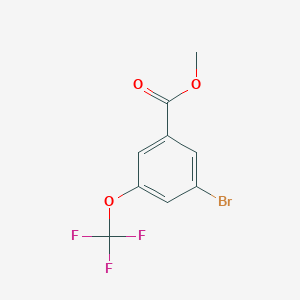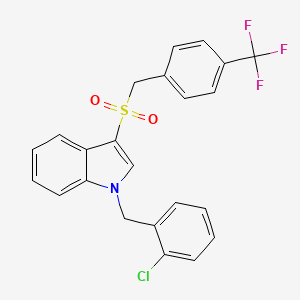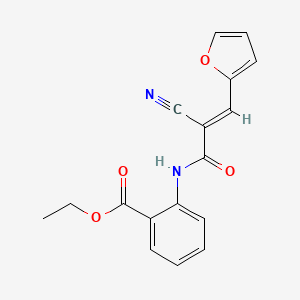
3-Bromo-5-(trifluorométhoxy)benzoate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-bromo-5-(trifluoromethoxy)benzoate is an organic compound with the molecular formula C9H6BrF3O3 and a molecular weight of 299.04 g/mol It is a derivative of benzoic acid, featuring a bromine atom and a trifluoromethoxy group attached to the benzene ring
Applications De Recherche Scientifique
Methyl 3-bromo-5-(trifluoromethoxy)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the development of bioactive compounds for studying biological pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
Target of Action
Methyl 3-bromo-5-(trifluoromethoxy)benzoate is a complex organic compound with the molecular formula C9H6BrF3O3 Similar compounds have been used in the preparation of difluoro and trifluoro compounds as anticancer agents , suggesting potential targets within cancerous cells.
Biochemical Pathways
Given its potential use in the synthesis of anticancer agents , it may be involved in pathways related to cell proliferation and apoptosis.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Methyl 3-bromo-5-(trifluoromethoxy)benzoate are not well-studied. As a small organic molecule, it is likely to be absorbed in the gastrointestinal tract following oral administration. Its distribution, metabolism, and excretion would depend on factors such as its lipophilicity, water solubility, and interactions with metabolic enzymes .
Result of Action
If it is indeed used in the synthesis of anticancer agents , its action could result in the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Action Environment
The action, efficacy, and stability of Methyl 3-bromo-5-(trifluoromethoxy)benzoate can be influenced by various environmental factors. For instance, its stability could be affected by temperature, as it is recommended to be stored in a dry room at normal temperature Its efficacy could be influenced by the pH and enzymatic conditions of its environment
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-bromo-5-(trifluoromethoxy)benzoate typically involves the esterification of 3-bromo-5-(trifluoromethoxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of Methyl 3-bromo-5-(trifluoromethoxy)benzoate may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3-bromo-5-(trifluoromethoxy)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, such as amines or thiols.
Coupling Reactions: The major products are biaryl compounds formed through the coupling of the aryl bromide with boronic acids.
Comparaison Avec Des Composés Similaires
Methyl 3-(trifluoromethoxy)benzoate: Similar structure but lacks the bromine atom.
Methyl 3-bromo-5-(trifluoromethyl)benzoate: Similar structure but has a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness: Methyl 3-bromo-5-(trifluoromethoxy)benzoate is unique due to the presence of both a bromine atom and a trifluoromethoxy group, which confer distinct reactivity and properties compared to its analogs .
Propriétés
IUPAC Name |
methyl 3-bromo-5-(trifluoromethoxy)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O3/c1-15-8(14)5-2-6(10)4-7(3-5)16-9(11,12)13/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCKPWPOXYIYQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)Br)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[4-Oxo-4-(thiophen-2-yl)butanamido]propanoic acid](/img/structure/B2369863.png)
![N-([2,2'-bifuran]-5-ylmethyl)-3,3-dimethylbutanamide](/img/structure/B2369864.png)

![N-(acenaphtho[1,2-d]thiazol-8-yl)-2-phenoxyacetamide](/img/structure/B2369867.png)
![N-(2,4-difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2369869.png)

![7-methyl-6-oxo-N-(quinolin-8-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2369871.png)
![(2E)-3-{4-[(4-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(3,5-DICHLOROPHENYL)ACRYLAMIDE](/img/structure/B2369872.png)

